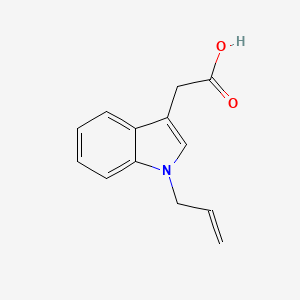

2-(1-Allyl-1H-indol-3-yl)acetic acid

Description

The Ubiquitous Indole (B1671886) Scaffold in Organic Synthesis and Chemical Research

The indole scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic and medicinal chemistry. derpharmachemica.comorganic-chemistry.orgnih.gov This structural motif is not only prevalent in a vast number of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, but also serves as a privileged scaffold in the design of synthetic compounds with significant therapeutic potential. organic-chemistry.orgresearcher.liferesearchgate.net Its unique electronic properties and the ability of the N-H proton to engage in hydrogen bonding make it a versatile building block in drug discovery. youtube.com

The indole ring system is a key component in numerous pharmaceuticals, agrochemicals, and functional materials. derpharmachemica.com Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and anti-tubercular properties. derpharmachemica.comnih.govresearcher.life Consequently, the development of efficient and novel synthetic methodologies for constructing and functionalizing the indole core remains an active and important area of chemical research. derpharmachemica.comorganic-chemistry.org Chemists have developed a multitude of strategies, from classical methods like the Fischer indole synthesis to modern transition-metal-catalyzed cyclizations, to access diverse indole derivatives. derpharmachemica.comorganic-chemistry.org The ability to modify the indole scaffold at various positions (the nitrogen atom, C2, C3, and the benzene ring) allows for the fine-tuning of a molecule's properties, making it a highly adaptable template for creating compound libraries for drug screening. organic-chemistry.orgresearchgate.net

Overview of Indole-3-acetic Acid Derivatives in Chemical Literature

Among the vast family of indole derivatives, Indole-3-acetic acid (IAA) and its analogues hold a prominent place in chemical and biological literature. wikipedia.org IAA is the most common naturally occurring plant hormone of the auxin class, playing a critical role in regulating plant growth and development. wikipedia.orgwisdomlib.orgnih.gov This biological significance has spurred extensive chemical research into its synthesis and the preparation of its derivatives. wikipedia.org

Chemically, IAA is a derivative of indole with a carboxymethyl group at the C3 position. wikipedia.org The reactivity of the indole ring, the carboxylic acid moiety, and the methylene (B1212753) group provides multiple handles for chemical modification, leading to a rich and diverse chemical literature. Synthetic chemists have explored numerous routes to IAA and its derivatives, often starting from indole itself or employing methods like the Fischer indole synthesis with appropriate precursors. wikipedia.orggoogle.com

Derivatives of IAA are widely studied for various applications. For instance, modifications on the indole ring, such as the introduction of halogens or methoxy (B1213986) groups, can significantly alter biological activity. frontiersin.orgbldpharm.com The carboxylic acid function can be converted into esters, amides, and other functional groups, leading to compounds with different physicochemical properties and potential applications. researchgate.netresearchgate.net The literature also describes more complex derivatives where the indole-3-acetic acid core is incorporated into larger molecular frameworks, such as quinazolinones, to generate novel compounds with potential antibacterial or cytotoxic activities. nih.gov The natural occurrence of compounds like 2-(indol-3-ylmethyl)indol-3-yl acetic acid in certain organisms further highlights the chemical diversity found within this class of molecules. nih.gov

Contextualization of N-Allyl Indole Systems within Modern Synthetic Organic Chemistry

The introduction of an allyl group onto the nitrogen atom of the indole ring system represents a significant synthetic modification that has garnered attention in modern organic chemistry. The allyl group is a versatile functional handle, and its presence in N-allyl indole systems opens up numerous possibilities for further chemical transformations. The synthesis of these systems is often achieved through N-alkylation of the parent indole.

A key area of interest is the use of N-allyl indoles in transition-metal-catalyzed reactions. The allyl group can participate in various catalytic cycles, making it more than just a simple protecting group. For example, palladium-catalyzed intramolecular N-allylation of indoles with alkynes has been developed as an atom-economical method for creating more complex, fused N-heterocyclic structures. rsc.org This type of reaction avoids the need for leaving groups or external oxidants, which is a significant advantage in green chemistry. rsc.org

Furthermore, the allyl group itself can be the target of synthetic transformations. For instance, the double bond within the allyl group can undergo various addition reactions. The development of stereoselective haloamination of allyl anilines to produce chiral indolines demonstrates the utility of the allyl group in accessing stereochemically rich scaffolds. mdpi.com These resulting structures can be key intermediates in the synthesis of bioactive molecules. mdpi.com The N-allyl moiety is therefore a valuable tool for synthetic chemists, providing a gateway to increase molecular complexity and to construct novel indole-based architectures with potential applications in materials science and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(1-prop-2-enylindol-3-yl)acetic acid |

InChI |

InChI=1S/C13H13NO2/c1-2-7-14-9-10(8-13(15)16)11-5-3-4-6-12(11)14/h2-6,9H,1,7-8H2,(H,15,16) |

InChI Key |

ZGPQRJDPUJAYNM-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=C(C2=CC=CC=C21)CC(=O)O |

Origin of Product |

United States |

Mechanistic Investigations of 2 1 Allyl 1h Indol 3 Yl Acetic Acid Formation and Its Chemical Transformations

Elucidation of Reaction Pathways for N-Allylation Processes

The introduction of an allyl group onto the nitrogen atom of the indole (B1671886) ring is a key step in the synthesis of 2-(1-Allyl-1H-indol-3-yl)acetic acid. This N-allylation is typically achieved through nucleophilic substitution, where the indole nitrogen acts as a nucleophile.

One common method involves the deprotonation of the indole N-H group with a strong base, such as sodium hydride, to form a more nucleophilic indolide anion. youtube.com This anion then readily reacts with an allyl halide, like allyl bromide, in an SN2 reaction to furnish the N-allylated product. youtube.com The reaction is analogous to the well-known Williamson ether synthesis. youtube.com The choice of base and solvent is critical to the success of this reaction, with conditions needing to be strong enough to deprotonate the indole, which has a pKa of around 16. youtube.com

Alternatively, transition metal-catalyzed N-allylation reactions have been developed. For instance, an enantioselective intermolecular aza-Wacker-type reaction has been reported for the N-alkylation of indoles with alkenols. nih.gov Isotopic labeling experiments in these reactions support a syn-amino-palladation mechanism. nih.gov Palladium-catalyzed reactions, in general, offer a versatile approach to N-arylation and, by extension, N-alkylation of indoles, often proceeding through various catalytic cycles involving Pd(0) and Pd(II) species. nih.gov

| Reaction Type | Key Mechanistic Feature | Catalyst/Reagent | Intermediate | Reference |

|---|---|---|---|---|

| Base-mediated SN2 | Deprotonation of indole N-H | Sodium Hydride (NaH) | Indolide anion | youtube.com |

| Aza-Wacker Reaction | syn-amino-palladation | Palladium catalyst | Palladium-alkene complex | nih.gov |

| Buchwald-Hartwig Amination | Reductive elimination | Palladium catalyst with ligand | Palladium-indolide complex | nih.gov |

Mechanistic Insights into C3-Functionalization Reactions of Indoles

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. chim.ityoutube.com The introduction of the acetic acid moiety at this position to form this compound can be achieved through various methods, each with its own mechanistic nuances.

A prevalent strategy is the Friedel-Crafts alkylation, where the indole reacts with a suitable electrophile. chim.itchemrxiv.org For instance, the reaction of an indole with an α-haloester or a related species in the presence of a Lewis acid would lead to the desired C3-substituted product.

Metal-free approaches have also gained traction. One such method involves a Cs2CO3/Oxone®-mediated C3-alkylation of indoles with alcohols. chemrxiv.orgrsc.orgchemrxiv.org Mechanistic studies suggest a chain process initiated by the oxidation of the alcohol to an aldehyde. chemrxiv.orgrsc.orgchemrxiv.org This is followed by condensation with the indole and subsequent reduction. chemrxiv.orgrsc.orgchemrxiv.org

The functionalization of indoles often proceeds through various reactive intermediates. In electrophilic substitutions at the C3 position, a common intermediate is the arenium ion, or σ-complex, formed by the attack of the electrophile. mdpi.com The stability of this intermediate dictates the regioselectivity of the reaction.

In certain reactions, alkylideneindolenine intermediates are generated. rsc.org These are formed by the elimination of a leaving group from a 3-substituted indole and act as vinylogous imino derivatives, which can then be attacked by nucleophiles. rsc.org

Under acidic conditions, C3-protonation can lead to the formation of an iminium species, which can then react with nucleophiles at the C2 position. nih.gov However, under specific conditions with strong acids like triflic acid, it is possible to generate a C3-indolium intermediate, which acts as an electrophile for hydroarylation reactions. nih.gov

Transition metals, particularly palladium and rhodium, are extensively used to catalyze the functionalization of indoles. arabjchem.orgnih.govmdpi.com The catalytic cycles for these reactions typically involve several key steps:

Oxidative Addition: The metal center, often in a low oxidation state (e.g., Pd(0)), reacts with a substrate, such as an aryl or alkyl halide, increasing its oxidation state (e.g., to Pd(II)). arabjchem.org

Coordination and Insertion: The indole substrate coordinates to the metal center. In C-H activation reactions, this is often followed by the cleavage of a C-H bond to form a metallacycle intermediate. nih.gov For reactions involving alkynes, migratory insertion of the alkyne into a metal-carbon or metal-hydride bond is a common step. nih.gov

Reductive Elimination: The final step involves the formation of the C-C or C-N bond and the regeneration of the active catalyst. arabjchem.org

For example, in rhodium(III)-catalyzed C-H functionalization, the cycle often begins with the generation of an active Rh(III) species, which then undergoes C-H activation at the C2 position of the indole, assisted by a directing group, to form a rhodacycle intermediate. nih.gov This intermediate can then react with various coupling partners. nih.gov

| Step | Description | Change in Pd Oxidation State | Reference |

|---|---|---|---|

| Oxidative Addition | Reaction of Pd(0) with an electrophile (e.g., R-X). | 0 → +II | arabjchem.orgresearchgate.net |

| Transmetalation/Coordination | Exchange of ligands with another reagent or coordination of the indole. | No change | arabjchem.org |

| Migratory Insertion | Insertion of an unsaturated partner (e.g., alkyne, alkene) into a Pd-C or Pd-H bond. | No change | nih.gov |

| Reductive Elimination | Formation of the final product and regeneration of the Pd(0) catalyst. | +II → 0 | arabjchem.org |

Radical pathways offer an alternative to traditional ionic mechanisms for C-H functionalization. These reactions often proceed via a homolytic aromatic substitution (HAS) mechanism. For example, the photochemical alkylation of indoles can be initiated by the formation of an electron-donor-acceptor (EDA) complex. nih.gov Light irradiation of this complex can lead to a single-electron-transfer (SET) process, generating reactive radical species that then react with the indole. nih.gov

In some cases, radical-radical coupling is the product-forming step. For instance, in the photoredox-catalyzed hydromonofluoromethylation of isatins (a related indole derivative), the final product is formed through the coupling of a monofluoromethyl radical and a benzoin (B196080) radical.

Computational Studies in Reaction Mechanism Prediction and Validation

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms, predicting outcomes, and validating experimental observations. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to study the electronic structure of molecules and predict their reactivity. mdpi.commdpi.com It is widely employed to investigate the mechanisms of indole functionalization reactions.

DFT calculations can be used to:

Determine the geometries of reactants, intermediates, transition states, and products. mdpi.com

Calculate the activation energies and reaction energies for each elementary step in a proposed mechanism. This allows for the identification of the rate-determining step and the most favorable reaction pathway. researchgate.net

Analyze the electronic properties of molecules , such as charge distribution and frontier molecular orbitals, to understand their reactivity. mdpi.com

Investigate the role of catalysts and solvents in the reaction. aip.org

For example, DFT studies have been used to investigate the mechanism of the intramolecular palladium-catalyzed Heck reaction to form indoles, confirming that oxidative addition is the rate-determining step and that a cationic catalytic cycle involving Pd(0) and Pd(II) is the most likely pathway. researchgate.net DFT calculations have also been instrumental in understanding the regioselectivity of electrophilic substitution on the indole ring, showing that while C3 protonation is kinetically favored, subsequent reactions can lead to functionalization at other positions. nih.gov Furthermore, DFT has been used to study the excited-state dynamics of indole in water, providing insights into photochemical processes. aip.org

Theoretical Prediction of Reactivity and Selectivity

In the study of chemical reactions, theoretical and computational chemistry provides a powerful lens for predicting the behavior of molecules, offering insights into reactivity and selectivity before a reaction is ever run in a flask. For a molecule such as this compound, computational methods can elucidate the electronic structure and predict the most likely pathways for its formation and subsequent transformations. These predictions are typically grounded in quantum mechanical principles, with methods like Density Functional Theory (DFT) being particularly prominent.

The reactivity of this compound is governed by the intricate interplay of its constituent functional groups: the electron-rich indole nucleus, the reactive allyl group, and the carboxylic acid side chain. Theoretical models are essential for untangling these influences. The prediction of reaction outcomes relies heavily on Transition State Theory (TST), which explains reaction rates by examining the properties of the high-energy activated complex that exists transiently between reactants and products. wikipedia.orglibretexts.org By calculating the potential energy surface of a reaction, chemists can identify the minimum energy path and the structure of the transition state, thereby predicting the feasibility and rate of a given transformation. libretexts.org

Computational Methodologies

The accuracy of theoretical predictions is highly dependent on the chosen computational method and basis set. For indole-containing structures, various levels of theory have been evaluated. A combined computational and chemometric study on the parent compound, 1H-indole-3-acetic acid (IAA), compared molecular mechanics, semiempirical methods, and ab initio methods like Hartree-Fock (HF) and DFT. researchgate.net The study found that ab initio methods were superior for geometry optimization. researchgate.net Specifically, DFT functionals such as SVWN and B3LYP provided results in close agreement with experimental data for the monomer and dimer forms of IAA, respectively. researchgate.net Such findings provide a validated starting point for selecting appropriate methods to study the N-allyl derivative.

| Computational Method | Target Structure | Performance on Geometry Optimization researchgate.net |

|---|---|---|

| SVWN (DFT) | IAA Monomer | Ranked as the best method for monomer geometry |

| B3LYP (DFT) | IAA Dimer | Ranked as the best method for dimer geometry |

| Hartree-Fock (HF) | IAA Dimer Ring | Showed performance comparable to B3LYP for the dimer ring |

| Semiempirical Methods (e.g., AM1, PM3) | IAA Monomer & Dimer | Inferior to ab initio methods |

| Molecular Mechanics (MM+) | IAA Monomer & Dimer | Inferior to ab initio methods |

Frontier Molecular Orbital (FMO) Theory and Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of the other (the electrophile).

For this compound, the indole ring is an electron-rich system, making it a potent nucleophile. Computational studies on similar indole systems confirm that the indole moiety typically acts as the nucleophilic partner in annulation reactions. researchgate.net The HOMO is expected to be localized primarily on the pyrrole (B145914) portion of the indole ring. The presence of the N-allyl group can modulate the energy and distribution of this orbital. The allyl group itself possesses a π-system, with its own set of molecular orbitals that can interact with the indole π-system. masterorganicchemistry.com

Conversely, in reactions with electrophiles, the site of attack on the indole ring is predicted by the regions of highest electron density in the HOMO. While the C3 position is the most nucleophilic site in a parent indole, it is substituted in this molecule. Therefore, electrophilic attack would be predicted to occur at other positions, such as C2 or on the allyl group's double bond, depending on the nature of the electrophile and the reaction conditions. DFT calculations can precisely map the HOMO and LUMO electron densities to predict this regioselectivity.

Predicting Selectivity

Regioselectivity: In transformations involving the indole nucleus, such as cycloadditions, theoretical calculations are crucial for predicting which of several possible regioisomers will form. For example, in the dearomative (3+2) annulation reaction between substituted indoles and oxyallyl cations, DFT studies have shown that regiochemical control can arise from either the reactant distortion energy or the orbital mixing and dispersive forces, depending on the specific reactants. researchgate.net For this compound, a theoretical investigation would involve modeling the transition states for all possible regioisomeric products. The transition state with the lowest calculated activation energy corresponds to the major product that would be expected experimentally.

Strategic Derivatization and Structural Modification of 2 1 Allyl 1h Indol 3 Yl Acetic Acid

Transformations of the Allyl Moiety

The N-allyl group is a versatile functional handle that can be manipulated through several synthetic strategies to introduce structural diversity. These transformations can alter the steric and electronic properties of the molecule, leading to new derivatives with potentially unique biological activities or material characteristics.

Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that has revolutionized the synthesis of complex molecules. researchgate.net For 2-(1-allyl-1H-indol-3-yl)acetic acid, both cross-metathesis (CM) and ring-closing metathesis (RCM) can be employed to elaborate the allyl group.

Cross-Metathesis (CM): This reaction involves the exchange of substituents between the N-allyl group and another olefin in the presence of a catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. organic-chemistry.org By reacting the parent compound with various olefin partners, a wide array of new N-alkenyl side chains can be installed. For example, reaction with a terminal alkene (R-CH=CH₂) can lead to the formation of a longer, substituted alkenyl chain on the indole (B1671886) nitrogen. The selectivity of CM can be influenced by the steric and electronic nature of the reacting olefins and the choice of catalyst. illinois.edu

Ring-Closing Metathesis (RCM): RCM is particularly useful for synthesizing cyclic structures. To apply RCM, a second olefin must be introduced into the molecule. For instance, if the C2 position of the indole ring is functionalized with another alkenyl group, RCM can be used to create a new ring fused to the indole core, forming novel polycyclic indole alkaloids. nih.govnih.gov This strategy has been successfully used to synthesize various N-substituted indoles and other nitrogen heterocycles. researchgate.netresearchgate.net

Table 1: Representative Olefin Metathesis Reactions on Allyl Indole Scaffolds

| Reaction Type | Catalyst | Olefin Partner / Second Alkene | Product Type | Typical Yield |

|---|---|---|---|---|

| Cross-Metathesis | Grubbs II Catalyst | Styrene | N-cinnamyl indole derivative | Good |

| Cross-Metathesis | Hoveyda-Grubbs II | Acrylate esters | N-alkenyl ester derivative | Moderate to Good |

Note: Data is illustrative and based on reactions with similar N-allyl indole substrates.

The double bond of the allyl group is susceptible to various oxidation and reduction reactions, providing pathways to introduce new functional groups or to saturate the side chain.

Oxidation: Controlled oxidation can yield a variety of functional groups.

Dihydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions, the allyl group can be converted into a diol (N-(2,3-dihydroxypropyl) group). Asymmetric dihydroxylation can be achieved using chiral ligands to produce enantiomerically enriched diols. organic-chemistry.org

Epoxidation: Treatment with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can form an epoxide ring on the allyl side chain. This epoxide is a valuable intermediate for further reactions, as it can be opened by various nucleophiles.

Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup can cleave the double bond, yielding an aldehyde (which could cyclize with the indole nitrogen) or a carboxylic acid, respectively.

Research has shown that N-allyl indoles can be favorable substrates for certain oxidative transformations that may also involve the indole ring, leading to products like 2-oxindoles under specific halide-catalyzed conditions. researchgate.netnih.gov

Reduction: The most common reduction reaction for the allyl group is catalytic hydrogenation.

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere, the allyl double bond can be selectively reduced to a single bond, converting the N-allyl group into an N-propyl group without affecting the aromatic indole core. nih.gov This transformation is useful for removing the reactivity of the double bond and increasing the steric bulk of the N1-substituent.

The allyl group can be halogenated at the allylic position, creating a reactive site for subsequent nucleophilic substitution reactions.

Allylic Halogenation: The reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light) is a standard method for introducing a bromine atom at the allylic position (the carbon adjacent to the double bond). ucalgary.calibretexts.org This Wohl-Ziegler reaction proceeds via a radical chain mechanism and is highly selective for the allylic C-H bond due to the resonance stabilization of the intermediate allylic radical. libretexts.orgmissouri.edu This would convert the N-allyl group into an N-(3-bromoprop-1-en-1-yl) group.

Subsequent Functionalization: The resulting allylic halide is a potent electrophile and can readily undergo nucleophilic substitution (S_N2) reactions. researchgate.net This allows for the introduction of a wide variety of functional groups by reacting the allyl halide with different nucleophiles.

Table 2: Functionalization of N-Allyl Indole via Halogenation

| Step | Reagent | Product Intermediate | Subsequent Nucleophile | Final Product Moiety |

|---|---|---|---|---|

| 1. Halogenation | NBS, AIBN, CCl₄ | N-(3-bromopropenyl) indole | - | - |

| 2. Substitution | Sodium Azide (NaN₃) | N-(3-bromopropenyl) indole | Azide (N₃⁻) | N-(3-azidopropenyl) |

| 2. Substitution | Sodium Cyanide (NaCN) | N-(3-bromopropenyl) indole | Cyanide (CN⁻) | N-(3-cyanopropenyl) |

| 2. Substitution | Ammonia (NH₃) | N-(3-bromopropenyl) indole | Amine (NH₂) | N-(3-aminopropenyl) |

Note: This table illustrates a potential two-step synthetic sequence.

Chemical Modifications at the Carboxylic Acid Functionality

The carboxylic acid group of this compound is a primary site for modifications to create esters, amides, and other derivatives, which are often crucial for modulating properties like solubility, stability, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a common and straightforward modification.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄, HCl). The reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. nih.gov

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., K₂CO₃, NaH) can also produce esters.

Coupling Reagents: More sophisticated methods involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) to activate the carboxylic acid for reaction with an alcohol under mild conditions.

Amidation: The formation of an amide bond is a cornerstone of medicinal chemistry.

Direct Amidation: Direct thermal condensation of the carboxylic acid with an amine is possible but often requires high temperatures, which can be detrimental to complex molecules. Catalytic methods using reagents like boric acid derivatives, such as tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃), can facilitate direct amidation under milder conditions. acs.org

Two-Step Coupling: The most common strategy involves a two-step, one-pot process. First, the carboxylic acid is activated with a coupling reagent (e.g., DCC, HBTU, EDC) to form a highly reactive intermediate. This intermediate is then treated with a primary or secondary amine to form the corresponding amide. researchgate.netsphinxsai.com This method is highly efficient and compatible with a wide range of functional groups.

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to another set of important derivatives.

Reduction to Alcohol: The full reduction of the carboxylic acid group yields the corresponding primary alcohol, 2-(1-allyl-1H-indol-3-yl)ethanol. This requires a strong reducing agent.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful and common reagent for the reduction of carboxylic acids to primary alcohols. The reaction is typically carried out in an anhydrous ether solvent like THF, followed by an aqueous workup to protonate the resulting alkoxide. clockss.org

Borane Reagents: Borane (BH₃) or its complexes (e.g., BH₃·THF) are also effective for this transformation and can sometimes offer better chemoselectivity than LiAlH₄.

Weaker reducing agents like sodium borohydride (NaBH₄) are generally not reactive enough to reduce carboxylic acids directly.

Reduction to Aldehyde: Stopping the reduction at the aldehyde stage, to form 2-(1-allyl-1H-indol-3-yl)ethanal, is more challenging because aldehydes are more easily reduced than carboxylic acids. Therefore, a direct reduction is often not feasible. The typical strategy involves a two-step process:

Conversion to a derivative: The carboxylic acid is first converted to a derivative that is more easily reduced to an aldehyde, such as an acid chloride or a Weinreb amide.

Partial Reduction: This derivative is then treated with a mild, sterically hindered reducing agent that will react with the derivative but not significantly with the resulting aldehyde.

Acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H).

Esters can be reduced to aldehydes at low temperatures (e.g., -78 °C) using diisobutylaluminium hydride (DIBAL-H).

Table 3: Reduction Products of the Carboxylic Acid Moiety

| Desired Product | Reagent(s) | Key Conditions |

|---|---|---|

| Primary Alcohol | 1. LiAlH₄, THF2. H₃O⁺ workup | Anhydrous, 0 °C to reflux |

| Primary Alcohol | 1. BH₃·THF2. H₃O⁺ workup | Anhydrous, reflux |

| Aldehyde | 1. SOCl₂ or (COCl)₂2. LiAl(Ot-Bu)₃H | Convert to acid chloride, then reduce |

Regioselective Functionalization of the Indole Nucleus (excluding N1 and C3-positions)

The inherent electronic properties of the indole ring dictate a strong preference for electrophilic substitution at the C3 position of the pyrrole (B145914) moiety. Consequently, achieving regioselective functionalization at the less reactive C2 position and the benzenoid C4, C5, C6, and C7 positions presents a significant synthetic challenge. chim.it This section explores advanced methodologies that enable the precise modification of these specific carbon centers within the indole framework, deliberately excluding the more accessible N1 and C3 positions.

Advanced C-H Activation and Functionalization Approaches at C2, C4, C5, C6, C7

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, offering an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The primary obstacle in this field is controlling the regioselectivity, as the indole nucleus possesses multiple C-H bonds with varying degrees of reactivity. nih.gov The pyrrole ring's C-H bonds are generally more reactive than those on the benzene (B151609) ring. chim.it

To overcome this challenge, various strategies have been developed, primarily revolving around the use of directing groups. These groups, temporarily or permanently installed on the indole scaffold, coordinate to a metal catalyst and deliver it to a specific C-H bond, thereby ensuring site-selective functionalization.

For the specific case of this compound, the C3-acetic acid moiety itself can potentially act as a directing group. However, the development of robust methods often involves the installation of more effective directing groups at the nitrogen atom or the C3 position. While the N1 position is already occupied by an allyl group in the target molecule, the principles established with other N-substituents can be extrapolated.

Table 1: Regioselective C-H Functionalization of the Indole Nucleus at C2, C4, C5, C6, and C7

| Position | Functionalization | Catalyst/Reagents | Directing Group (if any) | Reference |

| C2 | Arylation | Pd(OAc)₂ / AgOAc | N-Pyrimidyl | chim.it |

| C2 | Alkenylation | [RhCp*Cl₂]₂ / AgSbF₆ | N-Pyrimidyl | chim.it |

| C4 | Arylation | Pd(OAc)₂ / Ag₂O | C3-Pivaloyl | researchgate.netnih.gov |

| C4 | Olefination | [Rh(OAc)₂]₂ / Cu(OAc)₂ | N-SO₂Ph | acs.org |

| C5 | Arylation | Pd(OAc)₂ / Ag₂O | C3-Pivaloyl | nih.gov |

| C6 | Arylation | Cu(OAc)₂ / Air | N-P(O)tBu₂ | researchgate.net |

| C7 | Arylation | Pd(OAc)₂ / Ag₂CO₃ | N-P(O)tBu₂ | researchgate.net |

| C7 | Alkenylation | [Rh(III)] / Cu(II) | C2-Alkyl | nih.gov |

This table presents examples of regioselective C-H functionalization on various indole derivatives. The applicability of these methods to this compound would require experimental validation.

Research has demonstrated that a pivaloyl group at the C3 position can effectively direct palladium-catalyzed arylation to the C4 and C5 positions. researchgate.netnih.gov Similarly, a phosphinoyl directing group at the N1 position has been shown to facilitate copper-catalyzed C6 arylation and palladium-catalyzed C7 arylation. researchgate.net For C2 functionalization, N-pyrimidyl directing groups have proven effective in promoting both arylation and alkenylation. chim.it Rhodium catalysis has also been successfully employed for the C4-alkenylation of indoles. acs.org

The presence of the N-allyl group in this compound introduces a potential complication, as the allyl double bond could interact with or be isomerized by the transition metal catalysts. Therefore, the choice of catalyst and reaction conditions would be critical to ensure that the functionalization occurs selectively at the desired C-H bond of the indole nucleus without affecting the N-allyl moiety.

Site-Selective Electrophilic and Nucleophilic Substitutions

Beyond C-H activation, classical electrophilic and nucleophilic substitution reactions offer pathways to functionalize the indole nucleus, although controlling regioselectivity on the benzene ring remains a central theme.

Electrophilic Substitution:

The indole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic. researchgate.netquimicaorganica.org When the C3 position is blocked, as in this compound, electrophilic substitution can be directed to the C2 position, although this is less favorable. Functionalization of the benzene ring (C4-C7) via electrophilic substitution is generally difficult and often requires forcing conditions, which can lead to polymerization or decomposition of the sensitive indole core. researchgate.net

However, the directing effect of existing substituents can be exploited. For instance, in the context of the target molecule, the electron-donating nature of the pyrrole nitrogen activates the entire ring system, but the benzene ring positions are less activated than C3. Specific reaction conditions and electrophiles can lead to substitution at C5, which is electronically favored after C3. For example, nitration and halogenation of 3-substituted indoles can sometimes be achieved at the C5 or C6 positions, though mixtures of isomers are common.

Nucleophilic Substitution:

Nucleophilic aromatic substitution on the electron-rich indole nucleus is inherently challenging and typically requires the presence of a strong electron-withdrawing group on the benzene ring to activate it for nucleophilic attack. Such activating groups are absent in the parent this compound. Therefore, direct nucleophilic substitution on the benzene ring of this compound is not a readily viable strategy without prior modification of the indole nucleus.

Alternative approaches, such as transition-metal-free N-arylation of indoles using activated aryl fluorides under basic conditions, have been reported, but these modify the N1 position, which is already substituted in the target molecule. nih.gov

Design and Synthesis of Hybrid Molecules Incorporating this compound Scaffolds

The concept of molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to create novel compounds with potentially improved affinity, selectivity, and pharmacokinetic profiles, or to target multiple biological pathways. nih.gov The this compound scaffold, with its indole core and a carboxylic acid functional handle, is well-suited for the design and synthesis of such hybrid molecules.

The carboxylic acid group of this compound is the most convenient point for derivatization to create hybrid molecules. Standard peptide coupling methodologies can be employed to form amide bonds with a wide variety of amines, including amino acids, peptides, and other drug molecules or pharmacophores containing an amino group.

Table 2: Potential Strategies for the Synthesis of Hybrid Molecules from this compound

| Hybrid Type | Conjugation Partner (Example) | Coupling Chemistry | Potential Linker |

| Amide Conjugates | Amino acids, Peptides, Bioactive amines | Amide bond formation (e.g., DCC, EDC, HATU) | Direct amide bond |

| Ester Conjugates | Bioactive alcohols, Polyols | Esterification (e.g., Fischer, Steglich) | Ester linkage |

| Heterocyclic Hybrids | N-containing heterocycles (e.g., piperazine, triazole) | Amide bond formation, Click chemistry | Amide, Triazole |

For example, coupling with various amino acids could lead to novel dipeptide-like structures. Furthermore, conjugation with known pharmacophores could yield dual-acting agents. For instance, linking to a piperazine-containing moiety, a common scaffold in many centrally active drugs, could generate novel compounds for neurological targets.

The synthesis would typically involve the activation of the carboxylic acid of this compound, for example, by forming an active ester or an acyl chloride, followed by reaction with the desired nucleophile (amine or alcohol). The choice of coupling reagents and reaction conditions would be crucial to ensure high yields and to avoid side reactions, particularly with sensitive functional groups on the conjugation partner.

While specific examples of hybrid molecules derived directly from this compound are not extensively reported in the literature, the synthetic principles are well-established. The indole-3-acetic acid framework itself is a common starting point for the synthesis of various biologically active compounds, and the addition of the N-allyl group provides a point of further structural diversity that can be explored in the design of novel hybrid molecules.

Advanced Spectroscopic and Structural Characterization Techniques for Research on 2 1 Allyl 1h Indol 3 Yl Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR for Complex Structures and Intermediates)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "2-(1-Allyl-1H-indol-3-yl)acetic acid". Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the resonances of all protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For "this compound", characteristic signals would include those from the indole (B1671886) ring protons, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the N-allyl group. The indole protons typically appear in the aromatic region (δ 7-8 ppm), while the methylene protons of the acetic acid group are expected around δ 3.7 ppm. The N-allyl group would exhibit distinct signals for the methylene protons adjacent to the nitrogen and the vinylic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical shifts of all carbon atoms. Key resonances for "this compound" would include the carbonyl carbon of the carboxylic acid (around δ 175 ppm), the carbons of the indole ring (δ 110-140 ppm), the methylene carbon of the acetic acid side chain, and the carbons of the allyl group.

2D NMR Techniques: To resolve complex spectral overlaps and confirm structural assignments, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments establish proton-proton couplings, helping to trace the connectivity within the indole ring and the allyl group.

HSQC correlates directly bonded proton and carbon atoms.

HMBC reveals long-range correlations between protons and carbons, which is crucial for confirming the attachment of the allyl group to the indole nitrogen and the acetic acid side chain to the C3 position of the indole ring.

Solid-State NMR: For studying the compound in its solid form, particularly for analyzing polymorphic forms or complex intermediates, solid-state NMR can provide valuable information on the molecular conformation and packing in the crystal lattice.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indole H-2 | ~7.2 | ~125 |

| Indole H-4 | ~7.6 | ~119 |

| Indole H-5 | ~7.1 | ~122 |

| Indole H-6 | ~7.1 | ~120 |

| Indole H-7 | ~7.5 | ~111 |

| -CH₂-COOH | ~3.7 | ~35 |

| -COOH | ~11-12 | ~175 |

| N-CH₂- | ~4.7 | ~50 |

| -CH= | ~5.9 | ~133 |

| =CH₂ | ~5.2 (trans), ~5.1 (cis) | ~117 |

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of "this compound" and its derivatives. Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with mass spectrometry (ESI-MS) that allows for the analysis of polar and thermally labile molecules like carboxylic acids.

In a typical ESI-MS experiment in negative ion mode, "this compound" would be observed as the deprotonated molecule [M-H]⁻. In positive ion mode, the protonated molecule [M+H]⁺ would be detected. HRMS can provide the exact mass of these ions with high accuracy, allowing for the unambiguous determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the structure of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. For "this compound", key fragmentations would include the loss of the carboxylic acid group (CO₂H) and fragmentation of the allyl group. For the related compound, indole-3-acetic acid, a characteristic fragment ion at m/z 130 is observed, corresponding to the indoylmethyl cation researchgate.net.

Interactive Data Table: Expected HRMS and ESI-MS Data for this compound (C₁₃H₁₃NO₂)

| Ion | Calculated Exact Mass | Observed in |

| [M+H]⁺ | 216.1019 | Positive Ion Mode |

| [M-H]⁻ | 214.0873 | Negative Ion Mode |

| [M+Na]⁺ | 238.0838 | Positive Ion Mode |

Vibrational Spectroscopy (Infrared, Raman) and Electronic Spectroscopy (UV-Vis) for Structural Analysis

Vibrational and electronic spectroscopy provide complementary information about the functional groups and electronic structure of "this compound".

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.

IR Spectroscopy: The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching vibration would be observed around 1700-1750 cm⁻¹. The C=C stretching of the allyl group and the indole ring would appear in the 1600-1650 cm⁻¹ region. The N-H stretching vibration of the parent indole is absent, confirming N-substitution.

Raman Spectroscopy: Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic C-H stretching and ring vibrations of the indole moiety would be prominent.

Theoretical studies on the related 1H-indole-3-acetic acid have been used to analyze its vibrational spectra, and these findings can serve as a basis for interpreting the spectra of its N-allyl derivative nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of "this compound" in a solvent like ethanol is expected to show characteristic absorption bands arising from the π-π* transitions of the indole chromophore, typically in the range of 270-290 nm researchgate.net. The presence of the N-allyl group may cause a slight shift in the absorption maxima compared to the parent indole-3-acetic acid.

Interactive Data Table: Key Vibrational and Electronic Spectroscopic Data

| Spectroscopic Technique | Functional Group / Transition | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

| Infrared (IR) | O-H stretch (carboxylic acid) | 2500-3300 (broad) |

| Infrared (IR) | C=O stretch (carboxylic acid) | 1700-1750 |

| Infrared (IR) | C=C stretch (aromatic/allyl) | 1600-1650 |

| UV-Vis | π-π* (indole) | ~280 |

Single Crystal X-ray Diffraction (SC-XRD) for Definitive Structural Elucidation and Absolute Configuration Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal. By growing a suitable single crystal of "this compound", SC-XRD can provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the allyl group and the acetic acid side chain relative to the indole ring.

Intermolecular interactions: The nature of hydrogen bonding (e.g., carboxylic acid dimers) and other non-covalent interactions that dictate the crystal packing. For many indole carboxylic acids, the formation of cyclic dimers through hydrogen bonds between the carboxylic acid groups is a common structural motif mdpi.com.

Absolute configuration: For chiral derivatives, SC-XRD using anomalous dispersion can determine the absolute stereochemistry.

The successful application of SC-XRD has been demonstrated for numerous indole derivatives, confirming their molecular and supramolecular structures mdpi.com.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD)) for Stereochemical Assignments

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a crucial technique for determining the absolute configuration of chiral molecules in solution. If "this compound" is modified to contain a stereocenter, ECD can be used to assign its absolute configuration.

The ECD spectrum measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations (such as time-dependent density functional theory, TDDFT), the absolute configuration of the chiral center can be unambiguously assigned researchgate.net. This approach is a powerful alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained researchgate.netnih.gov.

Computational and Theoretical Chemistry Studies on 2 1 Allyl 1h Indol 3 Yl Acetic Acid Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules. These calculations provide a detailed picture of electron distribution and orbital energies, which are crucial determinants of a molecule's stability and reactivity. For indoleacetic acid derivatives, these studies help in rationalizing their structure-activity relationships.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors (Hypothetical Data for Indole (B1671886) Derivatives)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

|---|---|---|---|---|---|

| Indole-3-acetic acid | -6.2 | -0.8 | 5.4 | 2.7 | 2.5 |

| 5-Fluoro-IAA | -6.3 | -1.0 | 5.3 | 2.65 | 2.8 |

| 5-Methoxy-IAA | -6.0 | -0.7 | 5.3 | 2.65 | 2.4 |

| 1-Allyl-IAA (Predicted) | -6.1 | -0.85 | 5.25 | 2.625 | 2.6 |

Note: This table contains hypothetical data for illustrative purposes, based on general principles of substituent effects, as specific computational data for 2-(1-Allyl-1H-indol-3-yl)acetic acid is not available.

The distribution of electron density within a molecule is key to understanding its interactions with other molecules, including biological receptors. Electrostatic Potential (ESP) maps are visual representations of the charge distribution, where different colors denote regions of varying electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue signifies electron-poor regions (positive potential), susceptible to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For an indoleacetic acid derivative, the ESP map would reveal a negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding or interaction with positive ions. nih.govpearson.com The indole ring itself has a complex electronic nature; the region around the nitrogen atom and the pyrrole (B145914) ring is generally electron-rich, while the benzene (B151609) portion is less so. researchgate.netresearchgate.net The C2 and C3 positions of the indole ring are particularly important for its reactivity. The addition of a 1-allyl group would introduce a region of moderate electron density associated with the double bond, which could also participate in specific molecular interactions. Understanding the precise ESP of this compound would be crucial for predicting its binding orientation in a receptor active site. nih.gov

Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as a powerful tool for structure elucidation and characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman) can be compared with experimental data to confirm the molecular structure. nih.gov

For this compound, DFT calculations could predict the 1H and 13C NMR chemical shifts. These predictions would be based on the calculated electron density around each nucleus. The presence of the allyl group would induce specific shifts in the signals of the indole ring protons and carbons compared to the parent IAA, providing a clear spectroscopic signature. Similarly, theoretical vibrational frequency calculations can help in assigning the bands observed in the experimental IR and Raman spectra, corresponding to specific bond stretches, bends, and torsions within the molecule. nih.gov For instance, the characteristic frequencies for the C=O stretch of the carboxylic acid, the N-H stretch (in parent IAA), and the C=C stretch of the allyl group could be precisely calculated.

Table 2: Experimental 1H NMR Chemical Shifts for Indole-3-acetic acid in DMSO-d6

| Proton | Chemical Shift (ppm) |

|---|---|

| H1 (NH) | 10.9 |

| H2 | 7.23 |

| H4 | 7.51 |

| H5 | 6.99 |

| H6 | 7.08 |

| H7 | 7.36 |

| CH2 | 3.65 |

| COOH | 12.2 |

Source: Based on publicly available spectral data. chemicalbook.com Theoretical calculations for the 1-allyl derivative would predict shifts in these values, particularly for H2 and H7, and introduce new signals for the allyl protons.

Molecular Modeling and In Silico Docking Studies (Focused on predicting binding interactions with molecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These simulations are instrumental in drug discovery and molecular biology for understanding ligand-receptor interactions and for screening virtual libraries of compounds for potential biological activity. nih.govajchem-a.com

For this compound, docking studies could be employed to predict its binding affinity and mode of interaction with various potential protein targets. For instance, as a derivative of a plant hormone, it could be docked into the active site of auxin-binding proteins like TIR1 to investigate how the 1-allyl group affects its binding compared to the natural hormone IAA. nih.gov The docking results would provide information on the binding energy, a measure of the affinity of the ligand for the receptor, and detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex. ajchem-a.com Such studies are crucial for the rational design of new compounds with enhanced or modified biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Property Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. srce.hr By developing a mathematical model, the activity of new, unsynthesized compounds can be predicted. These models are built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. srce.hr

A QSAR study on a series of substituted indole-3-acetic acid derivatives, including this compound, could be performed to predict a specific biological activity, such as auxin activity or anticancer effects. srce.hr The model would correlate descriptors representing steric, electronic, and hydrophobic properties with the observed activity. The 1-allyl group would be represented by specific descriptors related to its size, shape, and electronic nature. A successful QSAR model could then be used to predict the activity of other N-substituted indoleacetic acids and guide the synthesis of more potent analogues. For example, a study on 22 IAA derivatives found correlations between their auxin activity and various molecular descriptors, allowing for the creation of predictive models. srce.hr

Chemoinformatics and Computational Screening of Indole Libraries

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. In the context of drug discovery, chemoinformatics tools are used to design and screen large virtual libraries of molecules to identify those with a high probability of being active against a specific biological target. nih.gov

Libraries of indole derivatives, potentially including this compound, can be computationally screened against various protein targets. This process, known as virtual screening, can be either structure-based (using docking) or ligand-based (using QSAR or pharmacophore models). nih.gov For example, a virtual library could be docked against the active site of an enzyme implicated in a disease, and the top-scoring compounds would be selected for synthesis and experimental testing. This approach significantly accelerates the early stages of drug discovery by prioritizing the most promising candidates from a vast chemical space. The indole scaffold is a common feature in many biologically active compounds, making indole libraries a valuable resource for such screening campaigns. nih.gov

Structure Activity Relationship Sar Studies in the Context of Chemical Reactivity and Molecular Interactions of 2 1 Allyl 1h Indol 3 Yl Acetic Acid Derivatives

Impact of N1-Allyl Substitution on Indole (B1671886) Ring Electronic Properties and Reactivity

The substitution at the N1 position of the indole nucleus significantly alters its electronic properties and reactivity. Unlike the unsubstituted indole where the N-H bond is acidic, N1-alkylation, such as with an allyl group, removes this acidity and introduces new steric and electronic effects. chemrxiv.org

The indole nitrogen's lone pair of electrons contributes to the aromaticity of the ring system. Alkylation at this position can influence the electron density of the entire indole nucleus. nih.gov While some computational studies suggest that out-of-plane, longer substituent groups have a minor effect on the ground-state electronic structure, the presence of the allyl group's double bond offers potential for electronic interactions. chemrxiv.orgchemrxiv.org The N-allyl group can influence the regioselectivity of further reactions. The C3 position is the most nucleophilic and reactive site on the indole ring for electrophilic substitution, being approximately 10¹³ times more reactive than benzene (B151609). youtube.com N1-substitution can sterically hinder access to the C2 and C7 positions, further emphasizing the reactivity at C3 and the benzene-ring positions (C4, C5, C6).

Furthermore, the choice of an N1-substituent is crucial in directing synthetic outcomes. In transition-metal-catalyzed reactions, such as the iridium-catalyzed N-allylation of indoles, the reaction can proceed with high regioselectivity and enantioselectivity, providing chiral N-allylindole products. nih.gov Studies on other N-alkylated indoles have shown that substituents on the nitrogen heterocycle can weaken the hydrogenation ability of the ring, indicating a direct impact on its chemical reactivity. mdpi.com

Influence of the Acetic Acid Moiety on Molecular Recognition and Ligand Binding (e.g., in in vitro binding assays)

The acetic acid moiety at the C3 position is of paramount importance for molecular recognition and binding affinity. Quantitative structure-property relationship (QSPR) analyses have demonstrated that the terminal carboxyl group on the 3-side chain plays an essential role in the binding of indole derivatives to molecularly imprinted polymers. nih.gov Derivatives lacking this carboxyl group exhibit a drastically lower binding affinity. nih.gov

The length of this side chain is also a critical factor; indole derivatives with a side chain longer than that of indole-3-acetic acid (IAA) or where the carboxyl group is directly attached to the ring bind with lower affinity. nih.gov

In biological systems, the acetic acid group is key to specific interactions within protein binding pockets. For instance, in PIN-FORMED (PIN) auxin transport proteins, the carboxylate of IAA is coordinated by specific amino acid residues (e.g., asparagine) and stabilized by the dipoles from broken alpha-helices within the binding chamber. researchgate.netresearchgate.net This highlights the role of the carboxyl group in forming crucial hydrogen bonds and electrostatic interactions that anchor the ligand in the active site. Molecular docking studies of other indole acetic acid derivatives have similarly identified key interactions between the acid moiety and amino acids in the active sites of enzymes. rsc.org

Table 1: Key Molecular Interactions Involving the Acetic Acid Moiety of Indole-3-Acetic Acid (IAA) Analogs

| Interacting Partner | Type of Interaction | Key Residues/Features | Significance |

|---|---|---|---|

| Molecularly Imprinted Polymers | Electrostatic, H-Bonding | Functional Monomers | Essential for binding affinity nih.gov |

| PIN Family Proteins | H-Bonding, Electrostatic | Asparagine (Asn), Helix Dipoles | Anchors IAA in the binding chamber researchgate.netresearchgate.net |

| DNA | Intercalation, H-Bonding | Not specified | The indole ring, hydroxyl groups, and their spacing are considered important for interaction mdpi.com |

Systematic Evaluation of Substituent Effects on Indole Nucleus and their Correlation with Chemical Properties

Systematic modifications to the indole nucleus have provided clear structure-activity relationships. The electronic properties of substituents, particularly on the benzene portion of the indole ring, significantly influence the molecule's properties.

Position C4: This position appears to be particularly sensitive for tuning the electronic transition energy. A study on 4-substituted indoles found a linear correlation between the absorption maximum's frequency and the substituent's global electrophilicity index. nih.gov This suggests that substituents at C4 have a pronounced effect on the chromophore's properties. nih.gov

Position C5: Substitution at the C5 position with electron-withdrawing groups like chloro or fluoro has been shown to enhance the modulatory potency of certain indole derivatives at the CB1 receptor. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) can also provide high activity in other contexts, such as anti-inflammatory action. pharmacy180.com The introduction of a bromine atom at C5 has been found to increase antifungal activity by over 13-fold compared to the unsubstituted indole. mdpi.com

Position C3: In some series, the presence of short alkyl groups at the C3 position enhances biological activity. nih.gov However, substitutions that interfere with the binding site or alter the molecule's ability to interact with biological targets can also lead to a significant reduction in activity. mdpi.com

Table 2: Summary of Substituent Effects on the Indole Nucleus

| Position | Substituent Type | Effect | Context/Activity |

|---|---|---|---|

| N1 | Benzoyl (p-Cl, p-F) | Increased Activity | Anti-inflammatory pharmacy180.com |

| C3 | Short alkyl groups | Enhanced Potency | CB1 Receptor Modulation nih.gov |

| C4 | Formyl (CHO), Nitro (NO₂) | Red-shifted absorption | Spectroscopic Properties nih.gov |

| C5 | Chloro (Cl), Fluoro (F) | Enhanced Potency | CB1 Receptor Modulation nih.gov |

| C5 | Methoxy (OCH₃) | High Activity | Anti-inflammatory pharmacy180.com |

Positional Isomerism and its Role in Modulating Reactivity and Interactions

Positional isomerism plays a fundamental role in the stability, reactivity, and biological activity of indole derivatives. The inherent electronic structure of the indole ring dictates a clear hierarchy of reactivity, with the C3 position being the most susceptible to electrophilic attack, followed by N1, C2, C5, and C7. youtube.comchim.it Therefore, the position of the acetic acid side chain at C3 is a result of this intrinsic chemical reactivity. Moving the side chain to a less reactive position, such as C4 or C6, would require different synthetic strategies and would be expected to drastically alter the molecule's interaction with biological targets.

Conformational Analysis and its Relationship to Molecular Activity

The biological activity of a flexible molecule like 2-(1-allyl-1H-indol-3-yl)acetic acid is intimately linked to its three-dimensional conformation. The molecule possesses several rotatable single bonds: between the N1-nitrogen and the allyl group, and within the acetic acid side chain (C3-CH₂ and CH₂-COOH). The specific spatial arrangement, or conformation, that the molecule adopts when interacting with a biological target is known as the "bioactive conformation."

Conformational analysis, often performed using computational methods, can predict low-energy, stable conformations of a molecule. Studies have shown that modifying the indole structure in ways that alter its preferred conformation can enhance or diminish biological activity. For example, a conformational analysis of an herbicidal indole derivative suggested that a specific substitution could enhance its inhibitory activity against the target enzyme HPPD. frontiersin.org Therefore, understanding the conformational preferences of this compound and its derivatives is essential for rationalizing their activity and for designing new analogs with improved properties.

Synthetic Utility and Advanced Applications of 2 1 Allyl 1h Indol 3 Yl Acetic Acid and Its Analogs in Organic Synthesis

Precursors for Complex Indole-Containing Architectures and Natural Product Synthesis

The strategic placement of reactive functional groups on the indole (B1671886) scaffold is a cornerstone of synthetic strategies targeting complex indole alkaloids and other natural products. 2-(1-Allyl-1H-indol-3-yl)acetic acid and its analogs serve as versatile precursors in this regard, offering multiple points for molecular elaboration. The N-allyl group is not merely a protecting group but an active participant in key bond-forming reactions, while the acetic acid side chain provides a handle for chain extension, cyclization, or functional group interconversion.

The utility of N-allylated indoles in the synthesis of complex molecules has been demonstrated through various synthetic endeavors. For instance, the asymmetric synthesis of N-allylic indoles can be achieved through rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes, followed by a Fischer indolization, providing a route to chiral N-allylated indole precursors. nih.govnih.gov These precursors, which can be analogs of this compound, are valuable intermediates in the synthesis of natural products where specific stereochemistry is crucial.

Furthermore, the indole-3-acetic acid moiety itself is a key structural feature in many natural products and bioactive molecules. wikipedia.orgnih.govscience.gov Synthetic methods to access derivatives of indole-3-acetic acid are therefore of significant interest. acs.orgrsc.orgresearchgate.netresearchgate.net The combination of the N-allyl group and the C-3 acetic acid side chain in one molecule provides a powerful platform for the construction of intricate molecular architectures. For example, the acetic acid side chain can be elaborated into more complex side chains or can participate in cyclization reactions to form additional rings.

One can envision a synthetic strategy where the N-allyl group is first utilized in a cyclization reaction to form a polycyclic indole core, and the acetic acid side chain is then modified to complete the synthesis of a target natural product. 3-Acetyl indole, a related compound, serves as a starting material for the synthesis of a variety of bioactive indole alkaloids, highlighting the importance of C-3 functionalized indoles in natural product synthesis. nih.gov

The following table provides examples of complex indole-containing natural products whose synthesis could potentially involve intermediates derived from this compound, illustrating the versatility of this scaffold.

| Natural Product Class | Potential Synthetic Application of this compound |

| Indole Alkaloids | The N-allyl group can be used for intramolecular cyclizations to form fused ring systems common in many indole alkaloids. The acetic acid side chain can be a precursor to the tryptamine side chain or other functional groups. |

| Bis-indole Alkaloids | The indole nucleus can be coupled with another indole moiety, with the allyl and acetic acid groups providing handles for further transformations. |

| Indole Diketopiperazines | The acetic acid side chain can be coupled with an amino acid to form a dipeptide precursor, which can then be cyclized to form the diketopiperazine ring. The N-allyl group can be used to introduce further complexity. mdpi.com |

Role in the Development of Novel Heterocyclic Systems and Polycyclic Compounds

The development of novel heterocyclic and polycyclic compounds is a major focus of synthetic organic chemistry, driven by the search for new materials and therapeutic agents. This compound and its analogs are valuable building blocks in this area due to the presence of the reactive N-allyl group, which can participate in a variety of intramolecular cyclization reactions to generate fused indole ring systems. rsc.orgnih.govresearchgate.netmetu.edu.tr

Several powerful synthetic methodologies can be employed to transform N-allyl indoles into complex polycyclic architectures. These include:

Intramolecular Heck Reaction: The palladium-catalyzed intramolecular Heck reaction is a well-established method for the formation of carbon-carbon bonds. researchgate.netprinceton.eduacs.orgnih.govnih.gov In the context of N-allyl indoles, this reaction can be used to cyclize the allyl group onto the indole ring or an appended aromatic group, leading to the formation of five- or six-membered rings. This strategy has been successfully applied to the synthesis of various fused indole heterocycles. nih.gov

Radical Cyclization: Radical cyclization reactions provide a complementary approach for the formation of cyclic systems. researchgate.netresearchgate.net The N-allyl group can participate in radical cascade cyclizations, where a radical is generated elsewhere in the molecule and adds to the double bond of the allyl group, initiating a cyclization cascade that can lead to the formation of multiple rings in a single step.

Metathesis Reactions: Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic olefins. An N-allyl indole derivative with another tethered double bond can undergo RCM to form a macrocycle or a fused ring system.

Palladium and Brønsted Acid Catalyzed Intramolecular N-allylation: A redox-neutral intramolecular N-allylation of indoles with alkynes has been developed using a combined Pd(0) and Brønsted acid catalytic system. This method provides access to biologically important imidazolidinone-fused N-heterocycles. rsc.org

The following table summarizes some of the potential polycyclic systems that could be synthesized from this compound and its derivatives.

| Cyclization Strategy | Resulting Polycyclic System |

| Intramolecular Heck Reaction | Fused tetracyclic indole derivatives |

| Radical Cascade Cyclization | Polycyclic indole-containing spiranes and fused systems |

| Ring-Closing Metathesis | Macrocyclic indole derivatives and fused rings |

| Pd/Brønsted Acid Catalysis | Imidazo-[1,5a]indoles and pyrrolo-[1,2c]imidazoles |

Development of New Synthetic Reagents and Catalysts Based on Indole Scaffolds

The indole scaffold is not only a key component of many biologically active molecules but also serves as a privileged structure in the design of new synthetic reagents and catalysts. The unique electronic properties of the indole ring, combined with the ability to introduce a variety of functional groups at different positions, make it an attractive platform for the development of novel catalytic systems.

While there is no direct literature on the use of this compound as a synthetic reagent or catalyst, its structure suggests several potential applications in this area. The indole nucleus can act as a ligand for transition metals, and the allyl and acetic acid groups provide additional coordination sites or handles for attachment to a solid support.

Potential Applications as Ligands for Catalysis:

The nitrogen atom of the indole ring and the oxygen atoms of the carboxylic acid group in this compound could potentially act as a bidentate or tridentate ligand for a variety of transition metals. Furthermore, the double bond of the allyl group could also coordinate to a metal center. The resulting metal complexes could be explored as catalysts for a range of organic transformations, including:

Asymmetric Catalysis: By introducing chirality into the ligand, for example, by using a chiral allyl group or by modifying the acetic acid side chain with a chiral auxiliary, it may be possible to develop enantioselective catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions.

Cross-Coupling Reactions: Indole-based phosphine ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions. It is conceivable that a phosphine group could be introduced into the this compound scaffold to create a novel ligand for Suzuki, Heck, or Sonogashira couplings. mdpi.com

Oxidation Catalysis: Indole-based ligands could also be used to develop catalysts for selective oxidation reactions.

The development of new catalysts is a crucial area of research in organic chemistry, and the versatile scaffold of this compound offers intriguing possibilities for the design of novel and efficient catalytic systems. mdpi.com

Applications in Solid-Phase Synthesis and Combinatorial Chemistry

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and other applications. princeton.edunih.gov The indole scaffold is a popular building block in combinatorial chemistry due to its prevalence in biologically active molecules. This compound is well-suited for use in these high-throughput synthetic approaches.

Solid-Phase Synthesis:

The carboxylic acid functionality of this compound provides a convenient handle for attachment to a solid support, such as a resin. aalto.fi Once immobilized on the solid phase, the indole scaffold can be further elaborated through a variety of chemical transformations. The N-allyl group can serve as a point of diversification, allowing for the introduction of a wide range of substituents through reactions such as cross-metathesis, Heck coupling, or radical additions.

A general scheme for the solid-phase synthesis of a library of indole derivatives based on the this compound scaffold is shown below:

Immobilization: The carboxylic acid group of this compound is coupled to a solid support functionalized with an appropriate linker.

Diversification: The immobilized indole is then subjected to a series of reactions to introduce diversity at various positions. For example, the N-allyl group can be reacted with a library of coupling partners. The indole ring itself can also be functionalized at different positions.

Cleavage: After the desired transformations have been completed, the final products are cleaved from the solid support.

This solid-phase approach allows for the efficient synthesis of a large number of indole derivatives in a parallel fashion, which can then be screened for biological activity. The purification of 3-indolylacetic acid has been demonstrated using solid-phase extraction techniques, which is a related principle. nih.gov

Combinatorial Chemistry:

The principles of combinatorial chemistry can be applied to the synthesis of indole libraries in solution phase as well. This compound can be used as a starting material in multi-component reactions, where three or more reactants combine in a single step to form a complex product. By varying the different components in the reaction, a large and diverse library of indole derivatives can be rapidly generated.

The development of combinatorial libraries of indole derivatives is a key strategy in the search for new drug candidates. nih.gov The versatile scaffold of this compound, with its multiple points for diversification, makes it an attractive starting material for the construction of such libraries.

Future Directions and Emerging Research Avenues for 2 1 Allyl 1h Indol 3 Yl Acetic Acid Research

Development of Next-Generation Highly Efficient and Sustainable Synthetic Routes

The demand for greener and more efficient chemical processes is driving innovation in the synthesis of indole (B1671886) derivatives. Traditional methods, while effective, often rely on harsh reaction conditions, costly transition metal catalysts, and generate significant waste. acs.org Future research is increasingly focused on developing next-generation synthetic routes that are not only high-yielding but also environmentally benign.

Key areas of development include:

Mechanochemistry: This solvent-free approach utilizes mechanical force to initiate chemical reactions, offering a sustainable alternative to traditional solution-phase synthesis. Recent studies have demonstrated the successful use of mechanochemistry for the reduction of various substrates, achieving complete conversion in a matter of hours. rsc.org

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Engineered enzymes are being explored for the stereodivergent synthesis of complex molecules, including those with the indole scaffold. acs.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved yields, safety, and scalability. This technology is particularly well-suited for the optimization of multi-step syntheses of indole derivatives.

Catalyst Development: Research into novel, inexpensive, and recyclable catalysts is a major focus. For instance, praseodymium-catalyzed aerobic dehydrogenation has shown high activity for the synthesis of indoles under mild conditions. organic-chemistry.org Similarly, new ruthenium(IV) salts have proven to be excellent catalysts for the regioselective allylation of indoles using allyl alcohol without the need for co-catalysts. capes.gov.br

| Synthetic Approach | Key Advantages | Challenges | Potential Impact on 2-(1-Allyl-1H-indol-3-yl)acetic acid Synthesis |

|---|---|---|---|